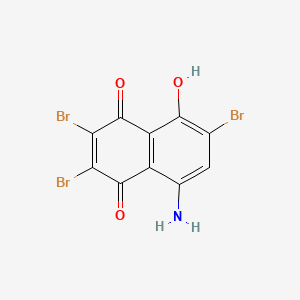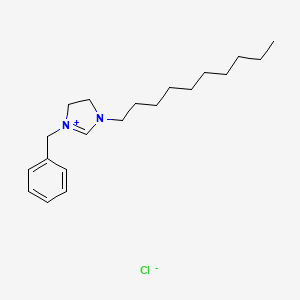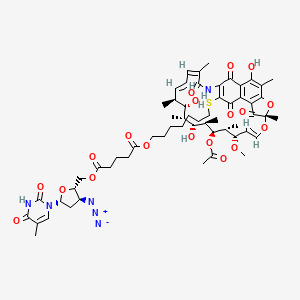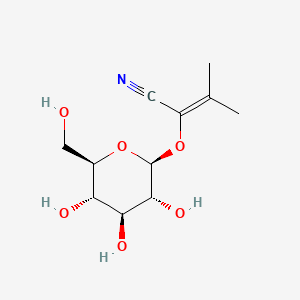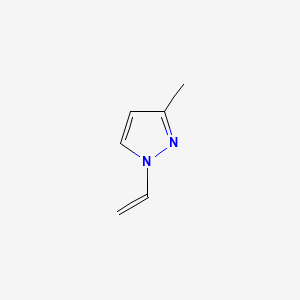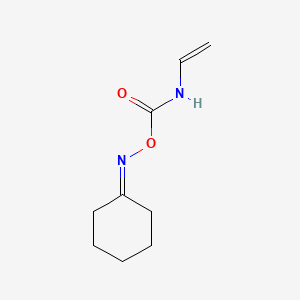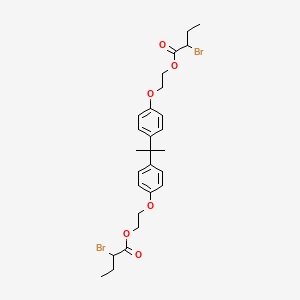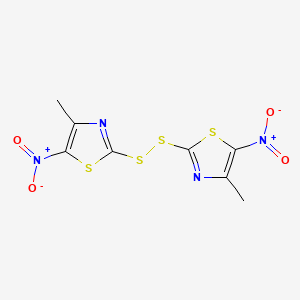
Thiazole, 2,2'-dithiobis[4-methyl-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(4-methyl-5-nitrothiazole): is an organic compound with the molecular formula C8H6N4O4S4 and a molecular weight of 350.42 g/mol . This compound is characterized by the presence of two thiazole rings connected by a disulfide bond, with each thiazole ring substituted by a methyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dithiobis(4-methyl-5-nitrothiazole) typically involves the reaction of 4-methyl-5-nitrothiazole with a disulfide-forming reagent under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the disulfide bond .
Industrial Production Methods: In industrial settings, the production of 2,2’-Dithiobis(4-methyl-5-nitrothiazole) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro groups in the compound can be reduced to amino groups under suitable conditions.
Substitution: The compound can participate in substitution reactions, where the nitro or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: 2,2’-Dithiobis(4-methyl-5-nitrothiazole) is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and as a building block for more complex molecules .
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent due to the presence of nitro groups, which are known to exhibit biological activity .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents that may exhibit antibacterial or antifungal properties .
Industry: In industrial applications, 2,2’-Dithiobis(4-methyl-5-nitrothiazole) is used in the production of specialty chemicals and materials that require the unique properties of the thiazole ring and disulfide bond .
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(4-methyl-5-nitrothiazole) involves its interaction with biological molecules through the nitro and disulfide functional groups . The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The disulfide bond can also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
2,2’-Dithiobis(5-nitrothiazole): Similar structure but lacks the methyl group.
4,4’-Dithiobis(5-nitrothiazole): Similar structure but with different substitution pattern.
2,2’-Dithiobis(4-methylthiazole): Lacks the nitro group.
Uniqueness: 2,2’-Dithiobis(4-methyl-5-nitrothiazole) is unique due to the presence of both methyl and nitro groups on the thiazole rings, which confer distinct chemical and biological properties . This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
72076-56-3 |
|---|---|
Molecular Formula |
C8H6N4O4S4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-methyl-2-[(4-methyl-5-nitro-1,3-thiazol-2-yl)disulfanyl]-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C8H6N4O4S4/c1-3-5(11(13)14)17-7(9-3)19-20-8-10-4(2)6(18-8)12(15)16/h1-2H3 |
InChI Key |
YJAZMWZQLKWFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)SSC2=NC(=C(S2)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


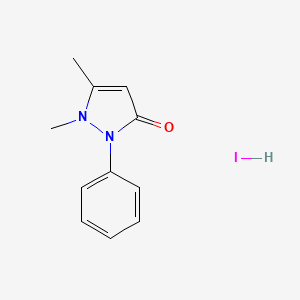
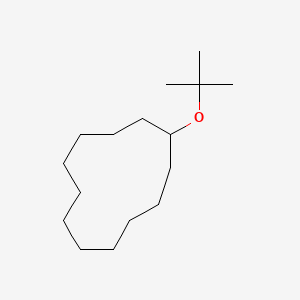
![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
